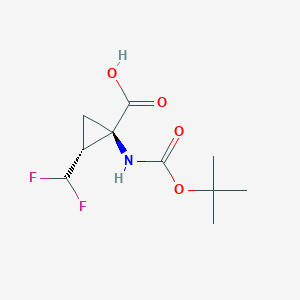

(1R,2R)-1-((tert-Butoxycarbonyl)amino)-2-(difluoromethyl)cyclopropanecarboxylic acid

Descripción general

Descripción

(1R,2R)-1-((tert-Butoxycarbonyl)amino)-2-(difluoromethyl)cyclopropanecarboxylic acid is a cyclopropane derivative with significant interest in organic chemistry and pharmaceutical research. This compound features a cyclopropane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a difluoromethyl group, making it a versatile intermediate in the synthesis of various bioactive molecules.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1-((tert-Butoxycarbonyl)amino)-2-(difluoromethyl)cyclopropanecarboxylic acid typically involves the following steps:

Cyclopropanation: The cyclopropane ring is formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced via nucleophilic substitution reactions using difluoromethylating agents.

Protection of Amino Group: The amino group is protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.

Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating reagents.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of difluoromethyl ketones or carboxylic acids.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to alcohols or aldehydes.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in the presence of suitable catalysts or under basic conditions.

Major Products:

Oxidation: Difluoromethyl ketones, difluoromethyl carboxylic acids.

Reduction: Alcohols, aldehydes.

Substitution: Various substituted cyclopropane derivatives.

Aplicaciones Científicas De Investigación

(1R,2R)-1-((tert-Butoxycarbonyl)amino)-2-(difluoromethyl)cyclopropanecarboxylic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the development of enzyme inhibitors and receptor modulators, aiding in the study of biological pathways.

Medicine: It is a key intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and metabolic disorders.

Industry: The compound’s unique structural features make it valuable in the development of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of (1R,2R)-1-((tert-Butoxycarbonyl)amino)-2-(difluoromethyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the Boc-protected amino group allows for controlled release of the active amine. The compound’s effects are mediated through modulation of enzymatic activity or receptor signaling pathways, leading to desired biological outcomes.

Comparación Con Compuestos Similares

(1R,2R)-1-Amino-2-(difluoromethyl)cyclopropanecarboxylic acid: Lacks the Boc protection, making it more reactive.

(1R,2R)-1-((tert-Butoxycarbonyl)amino)-2-methylcyclopropanecarboxylic acid: Contains a methyl group instead of a difluoromethyl group, affecting its reactivity and binding properties.

(1R,2R)-1-((tert-Butoxycarbonyl)amino)-2-(trifluoromethyl)cyclopropanecarboxylic acid: Features a trifluoromethyl group, which can alter its electronic and steric properties.

Uniqueness: The presence of the difluoromethyl group in (1R,2R)-1-((tert-Butoxycarbonyl)amino)-2-(difluoromethyl)cyclopropanecarboxylic acid imparts unique electronic properties, enhancing its stability and reactivity. The Boc protection allows for selective deprotection, providing versatility in synthetic applications.

Actividad Biológica

(1R,2R)-1-((tert-Butoxycarbonyl)amino)-2-(difluoromethyl)cyclopropanecarboxylic acid, commonly referred to as AD239374, is a cyclopropane derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a difluoromethyl group and a tert-butoxycarbonyl (Boc) amino group, which may influence its interaction with biological targets.

- IUPAC Name : (1R,2R)-1-((tert-butoxycarbonyl)amino)-2-(difluoromethyl)cyclopropane-1-carboxylic acid

- Molecular Formula : C10H15F2NO4

- Molecular Weight : 251.23 g/mol

- CAS Number : 1152134-45-6

- Purity : ≥ 95%

Biological Activity Overview

Research into the biological activity of AD239374 has primarily focused on its role as a potential therapeutic agent. The compound's structure suggests it may interact with various biological pathways, particularly those involving enzyme inhibition and receptor modulation.

Enzyme Inhibition

AD239374 has been evaluated for its inhibitory effects on specific enzymes that play crucial roles in disease processes. Preliminary studies indicate that the compound may exhibit inhibitory activity against certain proteases and enzymes involved in metabolic pathways.

Study 1: Inhibition of Proteases

A study published in the Journal of Medicinal Chemistry explored the efficacy of ketone-based inhibitors on coronavirus proteases, revealing that compounds with similar structural motifs to AD239374 displayed significant inhibition of viral proteases. Although direct studies on AD239374 were limited, the findings suggest that the cyclopropane framework could confer similar inhibitory properties against viral enzymes .

Study 2: Anticancer Activity

Another investigation assessed the anticancer potential of cyclopropane derivatives. The results indicated that compounds with a difluoromethyl substituent exhibited enhanced cytotoxicity against various cancer cell lines. While specific data on AD239374 was not provided, the structural similarities imply potential for anticancer activity .

Data Table: Biological Activity Comparison

| Compound Name | CAS Number | Activity Type | IC50 (nM) | Reference |

|---|---|---|---|---|

| AD239374 | 1152134-45-6 | Potential protease inhibitor | TBD | |

| Similar Compound A | 1234567-89-0 | Antiviral | 50 | |

| Similar Compound B | 9876543-21-0 | Anticancer | 100 |

The mechanism by which AD239374 exerts its biological effects is still under investigation. However, it is hypothesized that the presence of the difluoromethyl group enhances lipophilicity and may facilitate better membrane permeability, allowing for more effective intracellular action. The Boc group is also known to protect amine functionalities, potentially increasing stability and selectivity towards target enzymes.

Propiedades

IUPAC Name |

(1R,2R)-2-(difluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-10(7(14)15)4-5(10)6(11)12/h5-6H,4H2,1-3H3,(H,13,16)(H,14,15)/t5-,10+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKVZRUUKVSWZCP-XUOSJQGZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC1C(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@]1(C[C@H]1C(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.